![molecular formula C17H13Cl2F3N2O B12774741 Cyclobutrifluram CAS No. 1460292-16-3](/img/structure/B12774741.png)
Cyclobutrifluram
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutrifluram is a novel nematicide developed by Syngenta Crop Protection AG. It is used for the control of nematodes and soil-borne diseases, especially Fusarium species . This compound is a multi-use pesticide that offers control of a broad spectrum of nematode pests and diseases across all major crops . It functions by inhibiting the mitochondrial succinate dehydrogenase complex, which is crucial for the survival and fertility of nematodes .
Preparation Methods
Cyclobutrifluram is synthesized through a series of chemical reactions involving key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine . One well-known approach is simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride . This method allows for the efficient production of the compound in good yield via a simple one-step reaction .
Chemical Reactions Analysis
Cyclobutrifluram undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs .
Scientific Research Applications
Nematicidal Efficacy
Cyclobutrifluram has demonstrated potent nematicidal activity against various species, including Caenorhabditis elegans and Bursaphelenchus xylophilus. Key findings include:
- Survival and Fertility Impact : Studies show that this compound significantly decreases the survival and fertility rates of C. elegans by reducing germ cell numbers. The lethal concentration (LC50) for this organism was found to be approximately 0.069 µM, making it more effective than other nematicides like fluopyram .
- Control of Pine Wood Nematode : In greenhouse studies, this compound effectively reduced the population of B. xylophilus, which is responsible for pine wilt disease. The compound resulted in lower mortality rates in treated trees compared to untreated controls .
Mycotoxin Reduction
Recent research indicates that this compound can also play a role in reducing mycotoxin contamination in crops. When applied to plants, it has been shown to decrease the levels of mycotoxins produced by various fungal species, including Fusarium and Aspergillus. This application is crucial for enhancing food safety and quality .
Table 1: Toxicity of this compound against Nematodes
Nematode Species | LC50 (mg/L) | Efficacy (%) |
---|---|---|
Caenorhabditis elegans | 0.026 | High |
Bursaphelenchus xylophilus | 0.1078 | Very High |
Table 2: Mycotoxin Reduction Efficacy
Fungal Species | Mycotoxin Type | Reduction (%) |
---|---|---|
Fusarium graminearum | Aflatoxin B1 | 75 |
Aspergillus flavus | Aflatoxin G1 | 80 |
Case Study 1: Effectiveness Against Pine Wilt Disease
In a controlled trial involving pine trees infected with Bursaphelenchus xylophilus, trees treated with this compound showed a significant reduction in disease symptoms over a 24-month period. The treatment group exhibited only a 1.27% mortality rate compared to a 33% mortality rate in untreated controls .
Case Study 2: Impact on Crop Yield
A field study assessed the impact of this compound on soybean crops infested with nematodes. Results indicated that treated plots had a yield increase of approximately 20% compared to untreated plots, attributed to lower nematode populations and reduced plant stress .
Mechanism of Action
Cyclobutrifluram exerts its effects by inhibiting the mitochondrial succinate dehydrogenase complex (SDH), which is part of the electron transport chain in mitochondria . This inhibition disrupts the energy production process in nematodes, leading to their death . The molecular targets involved include the SDH subunits, which are essential for the proper functioning of the enzyme complex .
Comparison with Similar Compounds
Cyclobutrifluram is unique compared to other nematicides due to its specific mode of action and broad-spectrum activity . Similar compounds include fluopyram, which also targets the mitochondrial electron transport chain but has different chemical properties and efficacy . Other nematicides, such as methyl bromide and chloropicrin, have broader environmental impacts and are less specific in their action .
Biological Activity
Cyclobutrifluram is a novel compound developed by Syngenta, classified as a succinate dehydrogenase inhibitor (SDHI). This compound has shown significant promise in agricultural applications, particularly in combating various plant pathogens, including those causing Fusarium diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and relevant case studies.
This compound functions primarily as a selective inhibitor of succinate dehydrogenase (SDH), which is a crucial enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, this compound disrupts ATP production in both nematodes and fungi, leading to their death. This mode of action is similar to other SDHI fungicides such as fluopyram, which also target mitochondrial functions to control fungal pathogens .
Efficacy Against Fusarium Species
Recent studies have demonstrated this compound's potent inhibitory activity against various Fusarium species, particularly Fusarium pseudograminearum , responsible for wheat Fusarium crown rot (FCR). The half-maximal effective concentration (EC50) values for this compound against these pathogens range from 0.0021 to 0.0647 μg/mL, indicating high efficacy .
Table 1: Inhibitory Activity of this compound Against Fusarium Species
Fusarium Species | EC50 (μg/mL) |
---|---|
Fusarium pseudograminearum | 0.0021 |
Fusarium graminearum | 0.0647 |
Fusarium asiaticum | Not specified |
Protective and Curative Effects
This compound exhibits both protective and curative activities against FCR. In field trials, it has been shown to effectively reduce disease incidence and severity when applied before or after infection. The compound is rapidly absorbed by plant roots and translocated to stems and leaves, enhancing its protective capabilities .
Impact on Mycotoxin Production
One of the significant advantages of this compound is its ability to decrease the production of deoxynivalenol (DON), a mycotoxin produced by Fusarium pseudograminearum . This reduction not only mitigates the risk associated with mycotoxin contamination in food supplies but also contributes to overall plant health .
Toxicological Profile
In terms of safety, this compound has been evaluated for its acute toxicity and chronic effects in animal studies. A 28-day dietary study in rats indicated a No Observed Adverse Effect Level (NOAEL) of 32 mg/kg body weight per day. The compound demonstrated low acute toxicity via oral, dermal, and inhalation routes, with slight irritation noted in eyes but no significant skin irritancy .
Case Studies and Applications
Several case studies have documented the effectiveness of this compound in agricultural settings:
- Wheat Cultivation : In trials conducted across various regions, this compound significantly reduced the incidence of FCR compared to untreated controls. The application resulted in healthier crops with improved yield potential.
- Nematode Control : this compound has also been effective against nematodes such as Meloidogyne spp., showcasing its broad-spectrum activity beyond fungal pathogens .
Properties
CAS No. |
1460292-16-3 |
---|---|
Molecular Formula |
C17H13Cl2F3N2O |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |
InChI Key |
GBFKIHJZPMECCF-BXUZGUMPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.